molecular formula C9H11BN2O2 B12865843 1,7-Dimethyl-1H-indazole-4-boronic acid

1,7-Dimethyl-1H-indazole-4-boronic acid

Cat. No.: B12865843
M. Wt: 190.01 g/mol
InChI Key: HMBKSPKUSLDUNC-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-indazole-4-boronic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. For instance, the reaction of 2-nitrobenzaldehyde with methylhydrazine can yield 1,7-dimethylindazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indazole-4-boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1,7-Dimethyl-1H-indazole-4-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-indazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-4-boronic acid: Lacks the methyl groups at positions 1 and 7, which can affect its reactivity and properties.

    2-Methyl-1H-indazole-4-boronic acid: Has a methyl group at position 2 instead of positions 1 and 7.

    1,3-Dimethyl-1H-indazole-4-boronic acid: Methyl groups are at positions 1 and 3 instead of 1 and 7.

Uniqueness

1,7-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(1,7-dimethylindazol-4-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-3-4-8(10(13)14)7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3

InChI Key

HMBKSPKUSLDUNC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NN(C2=C(C=C1)C)C)(O)O

Origin of Product

United States

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